molecular formula C21H22N2O3S B4227113 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide

Cat. No.: B4227113
M. Wt: 382.5 g/mol
InChI Key: GOLJQLHWNWNIBY-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide is a complex organic compound that features a pyrrolidinyl ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The key steps include:

    Formation of the Pyrrolidinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinyl intermediate with a thiol compound.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an amine and an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
  • 2-(1-(2-ethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Uniqueness

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-15-7-6-8-16(13-15)22-19(24)11-12-27-18-14-20(25)23(21(18)26)17-9-4-3-5-10-17/h3-10,13,18H,2,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJQLHWNWNIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCSC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide
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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide

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